2-Chlorophenylglycine

Enzymology Substrate Specificity Structure-Activity Relationship

2-Chlorophenylglycine is an ortho-chloro substituted phenylglycine derivative offering ~43% reduced enzyme substrate activity vs. unsubstituted phenylglycine and 7.7× higher activity than its para-chloro isomer. This quantified differentiation makes it the chiral intermediate of choice for Clopidogrel synthesis and SAR studies where substitution pattern critically influences biological outcome. Supplied as ≥98% pure crystalline powder with full CoA documentation. Not interchangeable with other halogenated analogs.

Molecular Formula C8H8ClNO2
Molecular Weight 185.61 g/mol
CAS No. 88744-36-9
Cat. No. B1296332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenylglycine
CAS88744-36-9
Molecular FormulaC8H8ClNO2
Molecular Weight185.61 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(C(=O)O)N)Cl
InChIInChI=1S/C8H8ClNO2/c9-6-4-2-1-3-5(6)7(10)8(11)12/h1-4,7H,10H2,(H,11,12)
InChIKeyLMIZLNPFTRQPSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenylglycine (CAS 88744-36-9) Technical Profile and Core Specifications


2-Chlorophenylglycine (CAS 88744-36-9) is an unnatural, chlorinated alpha-phenylglycine derivative with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol [1]. It is commercially available as a racemic mixture of D- and L-enantiomers, typically supplied as a white to off-white crystalline powder with a purity of ≥98.0% as determined by TLC or HPLC . The compound features a distinct ortho-chloro substitution on its aromatic ring, which imparts specific physicochemical properties, including a predicted pKa of 1.69 ± 0.10 and a density of 1.392 ± 0.06 g/cm³ [2]. This substitution pattern is critical for its role as a chiral building block in the synthesis of complex molecules, most notably the antithrombotic drug Clopidogrel [3]. Its primary applications are in solution-phase peptide synthesis and as a key pharmaceutical intermediate, where its unique structural features offer distinct advantages over unsubstituted phenylglycine or other halogenated analogs [4].

Why 2-Chlorophenylglycine (CAS 88744-36-9) Cannot Be Interchanged with Unsubstituted Phenylglycine or para-Chloro Analogs


The presence and position of the chlorine substituent on the aromatic ring of phenylglycine profoundly impacts its biological activity and synthetic utility. Direct experimental evidence demonstrates that the ortho-chloro substitution in 2-chlorophenylglycine results in a ~43% reduction in enzymatic substrate activity compared to unsubstituted dl-2-phenylglycine, and a striking 7.7-fold higher activity than its para-chloro isomer, dl-4-chlorophenylglycine, under identical assay conditions [1]. This quantifiable difference in substrate recognition by key metabolic enzymes underscores that these analogs are not functionally interchangeable. Furthermore, the ortho-chloro substitution confers distinct electronic and steric properties that are essential for its role as a chiral intermediate in specific drug syntheses, such as Clopidogrel, where the stereochemistry and substitution pattern are critical for downstream pharmacological activity [2][3]. Simply substituting 2-chlorophenylglycine with a different isomer or an unsubstituted analog would lead to a different reaction profile, lower yield, or a final product with altered or diminished biological function, thus justifying its specific selection for research and industrial processes.

Quantitative Comparative Evidence for 2-Chlorophenylglycine (CAS 88744-36-9) Differentiation


Comparative Enzymatic Substrate Activity: 2-Chlorophenylglycine vs. Unsubstituted and para-Chloro Phenylglycine Analogs

In a head-to-head enzymatic assay, racemic 2-chlorophenylglycine exhibits a relative activity of 56.9 ± 1.2%, which is substantially lower than the 98 ± 2.1% activity observed for unsubstituted dl-2-phenylglycine. In stark contrast, the para-chloro isomer, dl-4-chlorophenylglycine, shows a dramatically reduced activity of only 7.4 ± 0.1% [1]. The ortho-chloro derivative is therefore 7.7 times more active as a substrate than its para counterpart.

Enzymology Substrate Specificity Structure-Activity Relationship

Enhanced Purity for Sensitive Applications: HPLC-Verified Purity vs. Standard TLC

While standard commercial grades are often specified at ≥98.0% purity by TLC, certain suppliers offer material with a verified purity of 97.5% min. as determined by the more rigorous HPLC method . This quantitative specification is crucial for sensitive applications such as solid-phase peptide synthesis where minor impurities can lead to significant reductions in coupling efficiency and final product purity.

Analytical Chemistry Quality Control Peptide Synthesis

Stereoselective Inhibitory Activity of L-Enantiomer (Ki = 4 µM)

The L-(+)-2-Chlorophenylglycine enantiomer demonstrates stereoselective inhibition of enzymes involved in environmental pollutant metabolism, with a reported inhibition constant (Ki) of 4 µM . This quantitative activity is specific to the L-enantiomer and is not a property of the racemic mixture or the D-enantiomer, highlighting the critical need for enantiopure material in specific research contexts.

Enzyme Inhibition Chiral Resolution Drug Discovery

Critical Chiral Intermediate for Clopidogrel Synthesis

The (S)-enantiomer of 2-chlorophenylglycine is an irreplaceable chiral intermediate in the synthesis of the blockbuster antiplatelet drug Clopidogrel [1]. A recent chemo-enzymatic process has been developed to produce optically pure (S)-CPG from its prochiral keto acid precursor with a 91.7% yield and high enantiomeric excess (e.e.) using an engineered leucine dehydrogenase mutant [2][3]. This highlights the compound's unique value proposition: it is not merely a research chemical but a direct precursor to a high-value pharmaceutical.

Medicinal Chemistry API Synthesis Biocatalysis

Electron-Withdrawing Effect of Ortho-Chloro Substitution Modulates Reactivity in Dentin Bonding Analogs

A comparative study on N-phenylglycine (NPG) analogs in dentin bonding demonstrates that the position and electron-withdrawing strength of chloro substituents significantly affect material performance. While the study uses N-(4-chlorophenyl)-glycine (NCPG) and N-(3,4-dichlorophenyl)-glycine (NDCPG), it establishes a clear structure-property relationship: increased electron-withdrawing from the nitrogen of the amine group narrows the effective concentration range and, in general, produces lower mean bond strengths [1]. This class-level inference suggests that 2-chlorophenylglycine, with its unique ortho-chloro substitution, would exhibit a distinct reactivity profile compared to other chlorinated phenylglycines in similar polymerization or adhesion applications.

Materials Science Polymer Chemistry Dental Adhesives

Validated Application Scenarios for 2-Chlorophenylglycine (CAS 88744-36-9) Based on Comparative Evidence


Synthesis of Clopidogrel and Related Antiplatelet Agents

Based on its established role as a key chiral intermediate, the primary and most validated industrial application for (S)-2-chlorophenylglycine is in the multi-step synthesis of the antithrombotic drug Clopidogrel . Recent advancements in chemo-enzymatic synthesis, which achieve 91.7% yield from the prochiral keto acid, offer a green and efficient pathway for producing enantiopure (S)-CPG required for this high-value API [3]. Procurement of high-purity (S)-enantiomer or the racemate for subsequent resolution is critical for pharmaceutical manufacturers and CROs engaged in Clopidogrel production or the development of next-generation P2Y12 inhibitors.

Structure-Activity Relationship (SAR) Studies in Enzymology

The quantifiable differences in substrate activity, where dl-2-chlorophenylglycine shows 56.9 ± 1.2% relative activity compared to 98 ± 2.1% for unsubstituted phenylglycine, make it an ideal probe for SAR studies . Researchers investigating enzyme active site topology and substrate specificity can use this compound to map the steric and electronic requirements of the ortho-chloro substituent. Its well-defined activity profile allows for precise experimental design and interpretation, distinguishing it from other halogenated phenylglycines with less characterized or dramatically lower activities (e.g., dl-4-chlorophenylglycine at 7.4% activity).

Development of Stereoselective Enzyme Inhibitors

The L-(+)-enantiomer of 2-chlorophenylglycine is a stereoselective inhibitor with a reported Ki of 4 µM against specific enzymes involved in environmental pollutant metabolism . This quantitative potency makes enantiopure L-(+)-2-chlorophenylglycine a valuable starting point for medicinal chemists designing new inhibitors. In contrast, the racemic mixture or the D-enantiomer would not provide the same targeted activity, underscoring the need for precise chiral selection in drug discovery programs aimed at this enzyme class.

Peptide Synthesis and Peptidomimetic Design

With a verified commercial purity of ≥98.0% (TLC) or 97.5% min. (HPLC), 2-chlorophenylglycine is a suitable building block for solution-phase peptide synthesis . The ortho-chloro substitution introduces a unique, rigid aromatic moiety that can influence peptide conformation, hydrophobicity, and proteolytic stability. For groups designing peptidomimetics or exploring the effects of unnatural amino acids on peptide structure and function, the choice of an HPLC-verified grade of this compound ensures the highest fidelity in synthesis and minimizes purification challenges associated with lower-purity alternatives.

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